molecular formula C26H24Cl2CoP2 B102234 [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) CAS No. 18498-01-6

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)

Cat. No. B102234
CAS RN: 18498-01-6
M. Wt: 528.3 g/mol
InChI Key: SYTWXWRJCLAZFP-UHFFFAOYSA-L
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Description

“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is an organometallic compound that is used as a catalyst for various reactions . It is composed of a cobalt atom with two chloride ligands and two diphenylphosphinoethane ligands, forming a coordination complex.


Molecular Structure Analysis

The molecular structure of “[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” consists of a cobalt atom coordinated to two chloride ligands and two diphenylphosphinoethane ligands . The exact structure can be determined using techniques such as single crystal X-ray crystallography .


Chemical Reactions Analysis

“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is used as a catalyst for various reactions, including regio- and stereoselective intermolecular enyne coupling, cross-coupling reactions of alkyl halides with aryl Grignard reagents, hydrovinylation of styrene, tandem radical cyclization and cross-coupling, dimethylation, hydrodechlorination, and addition reactions .


Physical And Chemical Properties Analysis

“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is a solid at room temperature . Its molecular weight is 528.3 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Regio- and Stereoselective Intermolecular Enyne Coupling

“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is used as a catalyst for regio- and stereoselective intermolecular enyne coupling . This process involves the selective formation of carbon-carbon bonds between an alkyne and an alkene, which is a key step in the synthesis of complex organic molecules.

Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents

This compound also serves as a catalyst for cross-coupling reactions of alkyl halides with aryl Grignard reagents . This reaction is particularly useful in the formation of carbon-carbon bonds, a fundamental process in organic synthesis.

Hydrovinylation of Styrene

“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is used in the hydrovinylation of styrene . This reaction involves the addition of a vinyl group to styrene, resulting in the formation of a new carbon-carbon bond.

Tandem Radical Cyclization and Cross-Coupling

The compound is a catalyst for tandem radical cyclization and cross-coupling . This process involves the formation of a cyclic structure followed by a cross-coupling reaction, which is useful in the synthesis of complex organic molecules.

Dimethylation

“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is used in dimethylation reactions . This process involves the addition of two methyl groups to a molecule, which can alter its properties and reactivity.

Hydrodechlorination

This compound is also used in hydrodechlorination reactions . This process involves the removal of a chlorine atom from a molecule and its replacement with a hydrogen atom. This can be useful in the detoxification of harmful chlorinated compounds.

Addition Reactions

“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is used as a catalyst for addition reactions . These reactions involve the addition of two or more molecules to form a larger molecule, and are fundamental to many processes in organic chemistry.

Safety and Hazards

“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It should be stored under inert gas, at ambient temperatures, and protected from moisture .

Mechanism of Action

Target of Action

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

This compound acts as a catalyst for several types of reactions, including:

In these reactions, the compound interacts with its targets, facilitating their transformation into the desired products. The exact mode of action can vary depending on the specific reaction.

Result of Action

The primary result of the action of [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is the facilitation of chemical reactions. It helps to increase the efficiency and selectivity of these reactions, leading to higher yields of the desired products .

properties

IUPAC Name

dichlorocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2ClH.Co/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTWXWRJCLAZFP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Co]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2CoP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451530
Record name [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)

CAS RN

18498-01-6
Record name [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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